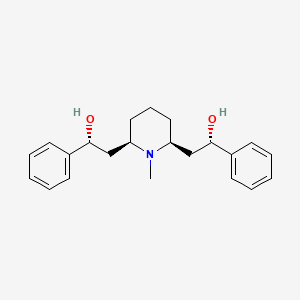

2-(6-(2-Hydroxy-2-phenylethyl)-1-methyl-2-piperidyl)-1-phenylethanol

説明

Contextualization within Lobelia Alkaloids Research

The Lobelia genus, comprising over 450 species, is recognized for its production of diverse secondary metabolites, with alkaloids being the predominant class. frontiersin.orgnih.gov Piperidine (B6355638) alkaloids, such as lobeline (B1674988), lobelanine (B1196011), norlobelanine, and lobelanidine, are characteristic constituents of many Lobelia species, including Lobelia inflata and Lobelia chinensis. austinpublishinggroup.comdrugs.comnih.govresearchgate.netbiomedres.us These alkaloids typically feature a piperidine ring with substituents at the C2 and/or C6 positions. nih.gov

Research on Lobelia alkaloids has historically focused on lobeline due to its significant pharmacological properties and its investigation in clinical trials for conditions like smoking cessation and attention deficit hyperactivity disorder. frontiersin.orgnih.gov However, studies have also extended to other alkaloids present in these plants, including lobelanidine, to understand their individual characteristics and potential activities. frontiersin.orgnih.gov The shared structural features among many Lobelia alkaloids suggest potentially similar, though distinct, pharmacological and physicochemical profiles, driving continued investigation into the less abundant compounds like lobelanidine. frontiersin.orgnih.gov

Historical Perspectives on Lobelanidine Isolation and Discovery

The study of alkaloids from Lobelia species dates back to the late 19th century, with the isolation of active principles beginning around 1885. researchgate.netbiomedres.us Lobeline was identified early on as a major active component. drugs.com Lobelanidine was isolated later, with reports indicating its presence in Lobelia nicotianaefolia as early as 1954. frontiersin.orgnih.gov It was subsequently identified in Lobelia chinensis. frontiersin.orgnih.gov Early research into Lobelia alkaloids, including lobelanidine, was driven by the traditional medicinal uses of these plants and the desire to determine the structures of their bioactive components. researchgate.netthieme-connect.de The synthesis of Lobelia alkaloids, including lobelanidine, played a role in confirming proposed structures in the early days of chemistry when advanced characterization techniques were less available. thieme-connect.de

Significance of Lobelanidine as a Target for Academic Investigation

Lobelanidine holds significance as a target for academic investigation due to its presence as a natural product in medicinally relevant Lobelia species and its structural relationship to lobeline. ontosight.aitargetmol.comcymitquimica.com Academic research has explored its chemical structure, including the crystal structure of lobelanidine hydrochloride monohydrate, which revealed details about intramolecular hydrogen bonding. nih.govresearchgate.net Studies have also investigated synthetic routes to lobelanidine, sometimes as an intermediate in the synthesis of lobeline or its analogues, highlighting its role in synthetic organic chemistry. nih.govncats.io For instance, lobelanidine has been synthesized via the reduction of lobelanine and has been used in the asymmetric synthesis of (-)-lobeline through enzymatic or non-enzymatic desymmetrization. nih.gov

Furthermore, academic research has begun to explore the potential biological interactions of lobelanidine. It has been described as an analogue of lobeline with a moderate affinity for nicotinic acetylcholine (B1216132) receptors (nAChRs). targetmol.comcymitquimica.com Studies have indicated that lobelanidine can inhibit responses at certain nAChR subtypes, including α7 and α3β2/α3β4 nAChRs. medchemexpress.com Computational studies have also investigated the potential of lobelanidine to interact with targets such as the vesicular monoamine transporter 2 (VMAT2) and ceramide transfer protein (CERT), suggesting potential relevance in the context of neurodegenerative diseases and cancer, respectively. worldscientific.com This ongoing investigation into its chemical and biological properties underscores its significance in natural product chemistry and chemical biology research.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-[6-(2-hydroxy-2-phenylethyl)-1-methylpiperidin-2-yl]-1-phenylethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29NO2/c1-23-19(15-21(24)17-9-4-2-5-10-17)13-8-14-20(23)16-22(25)18-11-6-3-7-12-18/h2-7,9-12,19-22,24-25H,8,13-16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWGJQNXIWMMDTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(CCCC1CC(C2=CC=CC=C2)O)CC(C3=CC=CC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

552-72-7 | |

| Record name | Lobelanidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95097 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Occurrence and Natural Distribution of Lobelanidine

Identification in Lobelia Species

Lobelanidine has been specifically identified in several Lobelia species known for their traditional medicinal uses. ncats.ionih.govepharmacognosy.com

Lobelia nicotianaefolia

Lobelia nicotianaefolia, also known as Indian Lobelia or Wild tobacco, is a hairy biennial or perennial herb found in parts of India and the Indo-Malaysian regions. researchgate.netsilae.itayurvediccommunity.com It is recognized as a rich source of alkaloids, including lobelanidine. researchgate.netsilae.itayurvediccommunity.com Alongside lobeline (B1674988) and lobelanine (B1196011), lobelanidine is present in notable proportions among the fourteen identified piperidine (B6355638) alkaloids in this species. silae.it The total alkaloidal content in L. nicotianaefolia can range from 1.04% to 1.18%. researchgate.netsilae.it

Lobelia chinensis

Lobelia chinensis, also referred to as "xi-mi-cao" or "she-she-cao" in traditional Chinese medicine, is another source of lobelanidine. targetmol.comncats.iowikipedia.orgnih.gov Research has demonstrated that L. chinensis contains various chemical constituents, with piperidine alkaloids like lobelanidine, lobeline, and lobelanine being dominant. nih.gov Lobelanidine has been identified in the above-ground parts of Lobelia chinensis. targetmol.comsangon.com

Lobelia inflata

Lobelia inflata, commonly known as Indian tobacco, is a well-known source of various alkaloids, including lobelanidine. ncats.iowikipedia.orgwikipedia.org It is native to North America and has a history of traditional use. austinpublishinggroup.comresearchgate.netherbrally.com Lobelia inflata contains multiple alkaloid compounds, such as lobeline, norlobelanine, and lobelanidine. wikipedia.orgbiomedres.us Lobelanidine was first isolated from the herb of Lobelia inflata.

Lobelia tupa

Lobelia tupa, also known as Devil's tobacco, is a native plant from Chile. targetmol.comnih.govpfaf.org Lobelanidine has been isolated from the aerial parts and leaves of Lobelia tupa. targetmol.comepharmacognosy.comnih.gov It is found alongside other alkaloids like lobeline and pentylsedinine in this species. nih.gov

Here is a table summarizing the presence of Lobelanidine in these Lobelia species:

| Lobelia Species | Presence of Lobelanidine | Notes |

| Lobelia nicotianaefolia | Identified | Present among fourteen piperidine alkaloids, in notable proportions. silae.it |

| Lobelia chinensis | Identified | Found in above-ground parts. targetmol.comsangon.com |

| Lobelia inflata | Identified | Isolated from the herb and seeds. epharmacognosy.com |

| Lobelia tupa | Identified | Isolated from aerial parts and leaves. targetmol.comepharmacognosy.comnih.gov |

Profile of Lobelanidine Among Piperidine Alkaloids in Medicinal Plants

Lobelanidine is a member of the piperidine alkaloid class, which is a significant group of specialized metabolites found in Lobelia species. nih.govaustinpublishinggroup.comresearchgate.net These alkaloids are of considerable interest due to their diverse biological activities. austinpublishinggroup.com Lobelanidine is structurally related to lobeline, which is often the most cited and primary alkaloid in Lobelia literature. ontosight.airesearchgate.netwikipedia.orgnih.gov

The presence of multiple piperidine alkaloids, including lobelanidine, in Lobelia species highlights the phytochemical complexity of these medicinal plants. austinpublishinggroup.com These alkaloids, as a class, are known to interact with nicotinic acetylcholine (B1216132) receptors (nAChRs), contributing to the pharmacological properties associated with Lobelia extracts. targetmol.comontosight.ainih.gov Lobelanidine itself has shown moderate affinity for nAChRs and has been described as a partial agonist at these receptors. targetmol.comnih.gov

Biosynthesis of Lobelanidine

Proposed Precursor Pathways for Lobelia Alkaloids

The core structure of Lobelia alkaloids, including the piperidine (B6355638) ring and the associated side chains, originates from distinct metabolic pathways austinpublishinggroup.comrsc.org.

Lysine-Derived Piperidine Ring Formation

The central piperidine ring of lobelanidine is derived from the amino acid L-lysine austinpublishinggroup.comrsc.orgresearchgate.net. The initial step in this pathway is the decarboxylation of lysine (B10760008) to form cadaverine, a reaction proposed to be catalyzed by a Lysine Decarboxylase (LDC) austinpublishinggroup.comnih.govaustinpublishinggroup.comoup.com. Cadaverine then undergoes a series of reactions, likely involving deamination, oxidation, and imine formation, to yield the piperidinium (B107235) cation, which serves as the direct precursor for the piperidine ring austinpublishinggroup.comaustinpublishinggroup.com. Studies on other lysine-derived alkaloids, such as quinolizidine (B1214090) alkaloids, also highlight LDC as a key enzyme in the initial decarboxylation step nih.govoup.com.

Phenylalanine-Derived Side Chain Incorporation

The side chains attached to the piperidine ring in Lobelia alkaloids are believed to originate from phenylalanine austinpublishinggroup.comresearchgate.net. Phenylalanine is thought to be converted to benzoylacetic acid via the phenylpropanoid pathway austinpublishinggroup.comaustinpublishinggroup.com. This conversion likely involves the action of Phenylalanine Ammonia-Lyase (PAL) in the initial step to produce cinnamic acid, followed by subsequent hydroxylation and oxidation reactions to yield benzoylacetic acid austinpublishinggroup.comaustinpublishinggroup.com. Tracer experiments have supported the incorporation of phenylalanine and cinnamic acid into Lobelia alkaloids like lobeline (B1674988) researchgate.netcdnsciencepub.comrsc.org.

Role of Benzoylacetic Acid as an Intermediate

Benzoylacetic acid is considered a crucial intermediate in the biosynthesis of Lobelia alkaloids, providing the carbon skeleton for the side chains austinpublishinggroup.comrsc.orgaustinpublishinggroup.com. It is proposed to condense with the piperidinium cation derived from lysine to form the basic framework of these alkaloids researchgate.net. While the exact sequence of reactions leading to the final alkaloid structures, including lobelanidine, from these precursors is not fully known, the condensation of Δ¹-piperideine (a form of the piperidinium cation) with benzoylacetic acid has been implicated in the production of lobeline researchgate.net. Lobelanine (B1196011), a related alkaloid, has also been suggested as a symmetrical intermediate in the biosynthesis of lobeline from phenylalanine and lysine rsc.orgrsc.org.

Elucidation of Enzymatic Catalysis in Lobelanidine Biosynthesis

While the precursor molecules have been largely identified through tracer studies, the specific enzymes catalyzing each step in the biosynthesis of lobelanidine and other Lobelia alkaloids are not yet fully characterized austinpublishinggroup.comresearchgate.netfrontiersin.org. Enzymes such as Lysine Decarboxylase (LDC) and Phenylalanine Ammonia-Lyase (PAL) are proposed to be involved in the initial steps of precursor formation austinpublishinggroup.comaustinpublishinggroup.com. However, the downstream enzymatic machinery responsible for the condensation of the piperidine core with the phenylalanine-derived side chains and the subsequent modifications leading to lobelanidine are less well understood austinpublishinggroup.com. Research on the biosynthesis of other alkaloid classes, such as Amaryllidaceae alkaloids, highlights the complexity of identifying and characterizing the multiple enzymes involved in tailoring the final alkaloid structures frontiersin.orgmdpi.com.

Challenges in Identifying and Characterizing Biosynthetic Genes

Significant challenges exist in identifying and characterizing the genes encoding the enzymes involved in Lobelia alkaloid biosynthesis austinpublishinggroup.comnih.gov. Despite the biochemical evidence for the involvement of specific precursors and proposed enzymatic steps, no genes directly involved in the biosynthesis of Lobelia alkaloids have been identified or characterized to date austinpublishinggroup.com. This contrasts with the progress made in elucidating the genetic basis for the biosynthesis of other alkaloid types, such as isoquinoline, indole, tropane, and purine (B94841) alkaloids nih.gov. The reasons for these challenges may include the complexity of the metabolic pathway, the potential for low expression levels of the relevant genes, and the lack of genomic resources for Lobelia species compared to model plants nih.govresearchgate.net. Advancements in technologies like next-generation sequencing and integrated omics approaches may help overcome these hurdles in the future nih.gov.

Synthetic Methodologies and Chemical Derivatization of Lobelanidine

Chemical Synthesis Approaches

Chemical synthesis routes to lobelanidine frequently involve the manipulation of related Lobelia alkaloids or the construction of the piperidine (B6355638) core structure.

Reduction Strategies from Related Alkaloids (e.g., Lobelanine)

One common approach for synthesizing lobelanidine is the reduction of the related alkaloid, lobelanine (B1196011). Lobelanine features ketone functional groups where lobelanidine has hydroxyl groups. silae.itwikipedia.org Reduction of the carbonyl groups in lobelanine leads to the formation of the hydroxyl groups characteristic of lobelanidine. silae.itphiladelphia.edu.jophiladelphia.edu.jo

Early methods for this conversion utilized reducing agents such as sodium amalgam in acetic acid to reduce the benzoyl group of lobeline (B1674988) (which can be oxidized to lobelanine) to the CHOH-C6H5 moiety of lobelanidine. silae.itphiladelphia.edu.jo More directly, lobelanidine has been synthesized by the sodium borohydride (B1222165) (NaBH4) reduction of lobelanine. nih.gov This reduction typically yields a mixture of diastereomeric diols, with lobelanidine being the major product. nih.gov Lithium aluminum hydride (LAH) has also been reported as a stereoselective reducing agent for converting the carbonyl group of lobeline to lobelanidine. nih.gov

Ring-Closing Double Aza-Michael (RCDAM) Reactions

The ring-closing double aza-Michael (RCDAM) reaction is a strategy employed for the synthesis of the piperidine core found in lobelanidine and related alkaloids. researchgate.netcolab.ws This approach involves a reversible double aza-Michael addition, which can lead to the diastereoselective formation of the piperidine ring. researchgate.net

Synthesis of lobelanine, a precursor to lobelanidine, has been achieved via RCDAM reactions involving 3-oxo-3-phenylpropionic acid, glutaric dialdehyde, and methylamine (B109427) hydrochloride under specific conditions. This method can yield the cis isomer of lobelanine with good diastereomeric excess. While this reaction directly synthesizes lobelanine, the resulting diketone can subsequently be reduced to yield lobelanidine.

Data on diastereomeric ratios in RCDAM reactions for lobelanine synthesis under varied conditions highlight the influence of solvent and temperature:

| Solvent | Temperature (°C) | cis:trans Ratio |

| Methanol (B129727) | 25 | 45:55 |

| Tetrahydrofuran | 40 | 40:60 |

| Water | 25 | 50:50 |

The RCDAM pathway, followed by recrystallization, has demonstrated the ability to achieve an 85% diastereomeric excess for cis-lobelanine, demonstrating its utility for stereoselective synthesis of the core structure.

Chemo-Enzymatic Synthesis Strategies

Chemo-enzymatic approaches combine chemical reactions with enzymatic transformations to leverage the high selectivity offered by enzymes, particularly for achieving stereocontrol. uniovi.esrsc.orgnih.govfrontiersin.orgmdpi.com

Enzymatic Desymmetrization of meso-Lobelanidine

Enzymatic desymmetrization is a powerful technique for converting a symmetric or prochiral molecule into a chiral product. uniovi.esresearchgate.netresearchgate.net meso-Lobelanidine, possessing a plane of symmetry, is a suitable substrate for this approach to synthesize chiral lobelanidine derivatives or related compounds like lobeline. uniovi.esrsc.orgresearchgate.netcaltech.edu

Chênevert and Morin reported the synthesis of (-)-lobeline through the enzymatic desymmetrization of lobelanidine. uniovi.esrsc.orgresearchgate.net This process involved the stereoselective acylation of meso-lobelanidine using vinyl acetate (B1210297) as both the acylating agent and solvent in the presence of Candida antarctica lipase (B570770) B (CAL-B). uniovi.esrsc.orgresearchgate.net This enzymatic acylation yielded a monoester with high enantiomeric excess. uniovi.esresearchgate.net Specifically, acylation with vinyl benzoate (B1203000) of meso-lobelanidine (51) catalyzed by CAL-B resulted in the monoacetate (52) in 70% yield and >98% enantiomeric excess (e.e.). researchgate.net

Data from this enzymatic desymmetrization is summarized below: uniovi.esresearchgate.net

| Substrate | Enzyme | Acylating Agent | Solvent | Temperature (°C) | Time (h) | Product Monoester | Yield (%) | e.e. (%) |

| meso-Lobelanidine | Candida antarctica lipase B | Vinyl Acetate | Vinyl Acetate | 50 | 18 | Monoester | 70 | >98 |

This monoester product can then be further transformed chemically to yield (-)-lobeline. uniovi.esrsc.orgresearchgate.net

Non-Enzymatic Enantioselective Catalysis for Lobelanidine Derivatives

Beyond enzymatic methods, non-enzymatic enantioselective catalysis has also been applied to the modification of lobelanidine, particularly in the context of synthesizing chiral lobeline. nih.govrsc.orglookchem.comnih.gov These methods utilize small-molecule catalysts to achieve selective transformations. rsc.orgnih.gov

Birman and coworkers reported an asymmetric synthesis of (-)-lobeline via the desymmetrization of lobelanidine using a non-enzymatic, enantioselective acyl transfer catalyst, (S)-benzotetramisole (BTM). nih.govlookchem.com This catalyst facilitates the formation of a monoester from lobelanidine with enantioselectivity. nih.gov

More recently, isothiourea-based organocatalysts have been employed for the enantioselective acylation of lobelanidine. rsc.org For instance, an isothiourea-based organocatalyst (OC-23) was used for the enantioselective acylation of lobelanidine (57) with propionic anhydride, enabling the asymmetric synthesis of lobeline under ambient conditions. rsc.org These non-enzymatic catalytic approaches offer alternative routes to access chiral lobelanidine derivatives.

Stereoselective Synthesis and Diastereomeric Control

Stereoselective synthesis is crucial for obtaining specific isomers of lobelanidine and its derivatives, as different stereoisomers can exhibit different biological activities. mdpi.com Diastereomeric control, the ability to favor the formation of one diastereomer over others, is a key aspect of these synthetic strategies.

As seen in the reduction of lobelanine with NaBH4, a mixture of diastereomeric diols is obtained, indicating that the reduction is not completely stereoselective, although it favors the formation of lobelanidine. nih.gov Achieving higher diastereomeric ratios often requires optimization of reaction conditions or the use of specific reagents or catalysts. nih.gov

The RCDAM reaction for the synthesis of the lobelanine core demonstrates diastereoselectivity, with the cis isomer being the major product under certain conditions. Subsequent reduction of this diastereomerically enriched lobelanine would influence the diastereomeric outcome of the lobelanidine product. Crystallization-induced dynamic resolution (CIDR) has also been applied to lobelanine analogues to enhance stereochemical purity by exploiting the differential solubility of diastereomers.

Enzymatic desymmetrization of meso-lobelanidine directly addresses stereoselectivity by introducing chirality into a symmetric molecule, leading to enantiomerically enriched products like the monoacetate intermediate in lobeline synthesis. uniovi.esrsc.orgresearchgate.net Non-enzymatic enantioselective catalysis similarly aims to control the stereochemical outcome of reactions, providing access to specific enantiomers of lobelanidine derivatives. nih.govrsc.org

Controlling diastereoselectivity and enantioselectivity in the synthesis of lobelanidine and its derivatives remains an active area of research, with ongoing efforts to develop more efficient and selective catalytic systems and synthetic routes.

Applications of Crystallization-Induced Dynamic Resolution (CIDR)

Crystallization-Induced Dynamic Resolution (CIDR) is a technique used to obtain a single stereoisomer from a mixture of interconverting stereoisomers by coupling selective crystallization with in situ racemization digitellinc.comresearchgate.netresearchgate.net. While the direct application of CIDR specifically to lobelanidine synthesis is not extensively detailed in the provided sources, CIDR principles are relevant to the synthesis of related Lobelia alkaloids and their analogues, particularly when dealing with mixtures of diastereomers or enantiomers researchgate.net.

Lobelanine, a precursor to lobelanidine, is known to undergo pH-dependent epimerization, yielding a mixture of cis and trans isomers nih.gov. CIDR has been applied to analogues of lobelanine to overcome limitations in stereochemical purity . This method exploits the differential solubility of diastereomers, where dynamic equilibration in solution is coupled with the preferential crystallization of a desired isomer . For instance, a mixture of cis:trans isomers of a lobelanine analogue in methanol can be concentrated to induce the preferential crystallization of the cis-isomer .

CIDR is a powerful tool in asymmetric synthesis, allowing for the potential to achieve near-quantitative yields of a desired stereoisomer from a racemic or diastereomeric mixture, surpassing the 50% yield limit of traditional kinetic resolution digitellinc.comresearchgate.net. This is achieved by the continuous racemization of the less soluble stereoisomer in solution, which then crystallizes out, driving the equilibrium towards the desired product digitellinc.comresearchgate.net.

Influence of Intramolecular Hydrogen Bonding on Stereoselectivity

Intramolecular hydrogen bonding can play a significant role in controlling the stereochemical outcome of chemical reactions by influencing the conformation of molecules and stabilizing transition states or intermediates nih.govrsc.orgwikipedia.orgmdpi.com.

Based on the crystal structure of lobelanidine, a three-centered intramolecular hydrogen bond exists between the nitrogen atom of the piperidine ring and the two oxygen atoms of the hydroxyl groups nih.gov. This structural feature is proposed as a potential driving force for observed stereoselectivity in reactions involving lobelanidine or related compounds nih.gov.

In the context of synthesis and derivatization, intramolecular hydrogen bonds can guide the approach of reagents, leading to preferential formation of specific stereoisomers nih.govrsc.org. For example, in the asymmetric synthesis of (−)-lobeline via desymmetrization of lobelanidine, the stereochemical outcome can be influenced by interactions, including potential intramolecular hydrogen bonding, within the catalytic system and the substrate nih.govnih.govrsc.org.

Studies on other chemical systems have demonstrated how intramolecular hydrogen bonds can enhance reactivity, stabilize species, and improve enantiocontrol in asymmetric processes nih.govwikipedia.org. The presence of XH groups (where X = N or O) in organic compounds allows for such interactions, which can be strategically utilized in synthesis nih.gov.

Design and Synthesis of Lobelanidine Analogues and Derivatives

The design and synthesis of lobelanidine analogues and derivatives are driven by the desire to explore their chemical properties and potential biological activities nih.govresearchgate.net. Lobelanidine, as a core structure or intermediate, provides a scaffold for structural modifications .

Analogues of lobeline and lobelanidine have been synthesized with structural modifications to the piperidine ring, the nitrogen atom, or the phenyl-containing side chains nih.govaustinpublishinggroup.com. These modifications can include altering the substituents on the piperidine ring, changing the N-substituent, or modifying the phenacyl or phenylethyl groups austinpublishinggroup.com.

Synthetic strategies for creating these analogues often involve multi-step procedures utilizing various organic reactions. For instance, the synthesis of certain lobeline/lobelanane analogues has involved Suzuki coupling reactions and subsequent functional group transformations nih.gov. Other approaches include the synthesis of carboxylic acid esters and sulfonic acid esters of lobeline by reacting with acyl chlorides and sulfonyl chlorides nih.gov.

The synthesis of analogues allows for systematic investigation of structure-activity relationships, although this aspect falls outside the scope of the current article's exclusion criteria regarding biological activity nih.gov. The chemical synthesis of these derivatives contributes to a deeper understanding of how structural changes impact the properties of the lobelanidine scaffold.

Research findings indicate that various lobelanidine-related structures have been identified in Lobelia inflata extracts, highlighting the natural diversity of this class of compounds researchgate.net. The synthesis of these naturally occurring or novel analogues requires precise control over stereochemistry, often employing asymmetric synthetic methodologies nih.govacs.orgnih.govuchicago.edu.

Preclinical Pharmacological Activities and Molecular Mechanisms of Lobelanidine

Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Modulation

Lobelanidine is known to interact with nicotinic acetylcholine receptors (nAChRs), a class of ligand-gated ion channels involved in various physiological processes in the central and peripheral nervous systems. ontosight.aimdpi.com Its modulation of these receptors contributes to its observed pharmacological effects. ontosight.ai

Antagonist Activity at Specific nAChR Subtypes (e.g., α7, α3β2/α3β4)

Lobelanidine has been identified as an antagonist for nAChRs. medchemexpress.com Specifically, it has been shown to inhibit the response of certain nAChR subtypes. Lobelanidine inhibits α7 nAChR responses with an IC₅₀ of 2.8 μM. medchemexpress.com It also inhibits α3β2/α3β4 nAChR responses with an IC₅₀ of 8.2 μM. medchemexpress.com The α7 nAChR is a homomeric receptor widely expressed in the brain and involved in cognitive functions and neuroinflammation. mdpi.commdpi.com The α3β2 and α3β4 subtypes are found in autonomic ganglia and the central nervous system, implicated in various functions including neurotransmitter release and drug-seeking behavior. wikipedia.orgnih.gov

| nAChR Subtype | IC₅₀ (μM) |

| α7 | 2.8 |

| α3β2/α3β4 | 8.2 |

Comparative Analysis of nAChR Interactions with Lobeline (B1674988)

Comparing the nAChR interactions of lobelanidine with those of lobeline, another prominent Lobelia alkaloid, reveals distinct profiles. Lobeline is also known to interact with nAChRs and has been characterized as having a complex pharmacological profile, acting as both an agonist and antagonist depending on the receptor subtype and conditions. researchgate.netsilae.it Lobeline binds to α4β2* nAChRs with high affinity (Kᵢ = 4 nM) and acts as an antagonist at these receptors. nih.gov It also inhibits nicotine-evoked dopamine (B1211576) release and binding, acting as a potent antagonist at α3β2* and α4β2* neuronal nicotinic receptor subtypes. researchgate.net In contrast, while lobeline is a neutral antagonist at α3β2/α3β4 nAChR and α7 nAChR, lobelanidine has been reported to act as a partial agonist at nAChRs in some studies, although other research indicates antagonist activity. medchemexpress.comresearchgate.net Compared to lobeline, lobelanidine exhibited significantly lower affinity for α4β2* nAChRs (200-fold lower) but slightly higher affinity at α7* nAChRs. nih.gov

Anticancer Potential in in vitro and Preclinical Models

Lobelanidine has demonstrated anticancer potential in preclinical investigations. It has been identified in Lobelia chinensis, a plant traditionally used in Chinese medicine for various ailments, including conditions that modern research suggests may involve anticancer activity. nih.govresearchgate.netncats.ioncats.io Studies have indicated that L. chinensis and its components, including lobelanidine, exhibit anticancer properties. nih.govresearchgate.netncats.ioncats.iodrugs.com While specific detailed research findings solely focused on lobelanidine's anticancer mechanisms are limited in the provided text, its presence in extracts showing activity suggests a potential contribution. For instance, hot water extracts of Lobelia chinensis have shown in vitro and in vivo activity against Ehrlich ascites tumor and Sarcoma 180 cells. frontiersin.org

Anti-Emetic Properties

Lobelanidine has been reported to possess anti-emetic properties. nih.govresearchgate.netncats.ioncats.io The anti-emetic effects of Lobelia species, particularly attributed to alkaloids like lobeline, have been historically recognized. drugs.comrestorativemedicine.org While the precise mechanism of lobelanidine's anti-emetic action is not explicitly detailed in the provided text, the vomiting center in the medulla oblongata is known to be influenced by Lobelia alkaloids. worldscientific.com The chemoreceptor trigger zone (CTZ) is also a key area involved in emesis, rich in dopamine receptors, and antagonists of D2 receptors often have antiemetic properties. wfsahq.org Further research would be needed to clarify the specific molecular targets and mechanisms by which lobelanidine exerts its anti-emetic effects.

Modulatory Effects on Respiratory Mechanisms

Lobelanidine, like other Lobelia alkaloids, has been associated with modulatory effects on the respiratory system. restorativemedicine.orgconsensus.app Lobelia species have a history of traditional use for respiratory conditions. drugs.comrestorativemedicine.org

Investigation of Respiratory Stimulant Actions

Lobelanidine has been described as having respiratory stimulant actions. This effect is attributed to the compound's ability to influence chemoreceptors and stimulate the respiratory center in the brainstem, leading to increased respiratory drive. Studies on Lobelia extracts and lobeline have shown a significant stimulant effect on respiration, which appears to involve the stimulation of chemoreceptors in the carotid body. worldscientific.comrestorativemedicine.org This stimulation subsequently affects the respiratory center. worldscientific.com The strength of lobelanidine's stimulant effect on respiration has been reported to be about half that of lobeline. worldscientific.com

Interaction with Chemoreceptors and Brainstem Respiratory Centers

The respiratory center, located in the medulla oblongata and pons within the brainstem, plays a crucial role in regulating breathing rhythm and depth in response to physiological changes. wikipedia.org This regulation involves input from chemoreceptors, specialized sensory receptors that monitor blood gas levels (carbon dioxide, oxygen, and pH). studysmarter.co.uknih.govpressbooks.pub Central chemoreceptors are primarily located in the medulla oblongata and are sensitive to changes in the pH of the cerebrospinal fluid, which is influenced by blood CO2 levels. studysmarter.co.uknih.govpressbooks.pub Peripheral chemoreceptors, found in the carotid bodies and aortic body, respond to changes in blood oxygen, carbon dioxide, and pH. studysmarter.co.ukpressbooks.pub

Research on Lobelia alkaloids, particularly lobeline, has demonstrated stimulant effects on respiration, which are believed to originate from their action on chemoreceptors and brainstem respiratory centers. worldscientific.comrsc.org Lobeline has been reported to exert influence on the chemoreceptors of the carotid and aortic bodies, as well as various centers within the medulla oblongata. worldscientific.com Lobelanidine has been noted to possess similar actions on the nervous system as lobeline, though its strength is approximately one-half that of lobeline in this regard. worldscientific.com This suggests that lobelanidine likely interacts with these same chemoreceptors and respiratory centers, contributing to the respiratory stimulant effects observed with Lobelia extracts, albeit with reduced potency compared to lobeline. worldscientific.com

Central Nervous System (CNS) Preclinical Effects

Preclinical investigations into the effects of Lobelia alkaloids on the central nervous system have explored various potentials, including neuroprotection, anticonvulsant activity, interactions with neurotransmitter systems, and modulation of autonomic functions. While many studies focus on lobeline, the structural similarity and co-occurrence of lobelanidine in Lobelia species suggest potential shared activities.

Neuroprotective Potentials in Model Systems

Neuroprotective effects have been investigated for Lobelia alkaloids, with studies on lobeline indicating potential in protecting against neurodegenerative processes. rsc.orgafricanjournalofbiomedicalresearch.com For instance, lobeline has shown protective effects against neurotoxin-induced dopaminergic neuron death in preclinical models relevant to Parkinson's disease, such as those using MPTP. africanjournalofbiomedicalresearch.com Its proposed mechanisms include modulation of neurotransmitter systems and potential antioxidant-like activities. africanjournalofbiomedicalresearch.comresearchgate.net A network pharmacology and molecular modeling study investigating active compounds from Lobelia species, including those found in Lobelia chinensis (a source of lobelanidine), explored neuroprotection mechanisms. nih.gov While direct experimental data specifically detailing lobelanidine's neuroprotective effects in isolated model systems is limited in the provided information, its presence in species studied for neuroprotection nih.gov and its structural and functional similarities to lobeline worldscientific.com suggest this as a potential area of activity.

Anticonvulsant Activities in Preclinical Models

Anticonvulsant activity has been demonstrated for lobeline in preclinical seizure models. Studies using chemoconvulsants like pentylenetetrazol (PTZ) and strychnine (B123637) in mice have shown that lobeline can induce potent anticonvulsant effects, potentially by enhancing brain gamma-aminobutyric acid (GABA) levels. nih.govfrontiersin.org Lobeline has also shown anticonvulsant activity in pilocarpine-induced seizure models, which may be mediated by antioxidant mechanisms. researchgate.net Lobelanidine has been broadly categorized as an antagonist in contexts related to neurological diseases. medchemexpress.com However, specific preclinical data detailing lobelanidine's direct anticonvulsant activity in established seizure models, similar to the studies conducted on lobeline, were not prominently featured in the search results. Given the reported weaker activity of lobelanidine compared to lobeline on the nervous system generally worldscientific.com, it is plausible that lobelanidine might also possess anticonvulsant properties, but likely to a lesser extent than lobeline.

Interactions with Neurotransmitter Systems (e.g., Dopaminergic, Serotonergic)

Modulation of Autonomic Nervous System Functions

The autonomic nervous system (ANS) regulates involuntary bodily processes, including heart rate, blood pressure, digestion, and respiration, through its sympathetic and parasympathetic branches. mdpi.commdpi.com Lobelia alkaloids, including lobeline, have been reported to influence autonomic functions. Lobeline is known to have a stimulant action on autonomic nerve ganglia and the adrenal medulla. worldscientific.com These actions can lead to effects on heart rate, blood pressure, and other autonomic outputs. worldscientific.com Lobelanidine is described as having similar, but weaker, actions on the nervous system compared to lobeline, which would encompass effects on autonomic ganglia. worldscientific.com This suggests that lobelanidine likely modulates autonomic nervous system functions in a manner similar to lobeline, but with reduced potency. However, specific preclinical data quantifying or detailing lobelanidine's direct effects on various parameters of autonomic function were not found in the search results.

Structure Activity Relationship Sar Studies of Lobelanidine and Analogues

Correlation of Structural Features with Biological Activity

The presence and position of functional groups significantly influence the biological activity profiles of Lobelia alkaloids. Lobelanidine, as a diol, differs from lobeline (B1674988) by the reduction of the ketone function to a hydroxyl group. This structural difference leads to notable changes in biological activity. Compared to lobeline, lobelanidine has shown a significantly lower affinity for α4β2* nAChRs (approximately 200-fold lower) and a slightly higher affinity at α7* nAChRs nih.gov. Its affinity at VMAT2 is also reported to be lower (5-fold) compared to lobeline nih.gov.

Computational studies have explored the interactions of lobelanidine with biological targets such as VMAT2 and CERT (Ceramide transfer protein). These studies highlighted the stability and energetically favorable nature of the lobelanidine-VMAT2 and lobelanidine-CERT complexes, suggesting a potential role in modulating these targets researchgate.netresearchgate.netresearchgate.net. This indicates that despite having lower affinity than lobeline for some key targets like VMAT2, lobelanidine still exhibits relevant interactions that could be explored for therapeutic potential, particularly in the context of neurodegenerative diseases and cancer where these targets are implicated researchgate.netresearchgate.net.

The difference in activity between lobelanidine and lobeline underscores the critical role of the oxygen functionalities (ketone and hydroxyl groups) in determining the binding affinity at various receptors and transporters nih.govacs.org. Studies on lobeline analogues have indicated that the removal of either one or both oxygen functions can significantly reduce affinity at nACh receptors acs.org. Specifically, the reduction of the carbonyl group in lobeline to yield lobelanidine resulted in decreased affinity at nAChRs acs.org.

Significance of Stereochemistry in Activity Profiles

Stereochemistry is a crucial factor in the biological activity of Lobelia alkaloids, including lobelanidine nih.govmdpi.comnih.gov. Lobelanidine itself possesses defined stereocenters wikipedia.orgcaltech.edu. While extensive data specifically detailing the SAR of different stereoisomers of lobelanidine is limited in the provided results, the importance of stereochemistry is well-established for related compounds like lobeline. Lobeline readily undergoes epimerization at the C2 position of the piperidine (B6355638) ring, leading to mixtures of isomers with potentially different biological profiles nih.govmdpi.comnih.gov.

For lobelane (B1250731) analogues (des-oxygen derivatives of lobeline), the stereochemistry at the C-2 and C-6 positions of the piperidine ring has been assessed for its importance in VMAT2 affinity and selectivity nih.gov. This suggests that the spatial arrangement of substituents around the piperidine ring and the side chains is critical for optimal interaction with biological targets. Although not explicitly detailed for multiple stereoisomers of lobelanidine, it is reasonable to infer that the stereochemical configuration of the hydroxyl-bearing carbons and the piperidine ring in lobelanidine would similarly influence its binding and activity profiles. The crystal structure of lobelanidine has been determined, providing insight into its three-dimensional arrangement and intramolecular interactions, such as hydrogen bonding, which could play a role in its stereoselectivity and interaction with targets nih.gov.

Impact of Substitutions on Piperidine Ring and Side Chains

SAR studies on lobeline and lobelane analogues provide insights into how modifications to the piperidine ring and its attached side chains affect activity, which can be extrapolated in part to understand the potential impact of similar modifications on lobelanidine. The piperidine ring is central to the structure of these alkaloids, and alterations to its structure or substitution pattern can significantly influence biological activity nih.govblogspot.com. Analogues where the piperidine ring was replaced by other heterocyclic systems like piperazine, quinuclidine, tropane, pyrrolidine, or azetidine (B1206935) rings have been synthesized for SAR studies nih.gov.

The length and nature of the ethylene (B1197577) linkers connecting the phenyl rings to the piperidine ring are also important for activity, particularly for VMAT2 binding nih.govnih.govresearchgate.net. Studies on lobelane homologues demonstrated that specific linker lengths are required for retaining high affinity at VMAT2 nih.govresearchgate.net. For retention of binding affinity at VMAT2, the methylene (B1212753) linkers should generally be no shorter than one methylene unit at C-6 and no shorter than two methylene units at C-2 of the piperidine ring researchgate.net.

In the case of lobelanidine, the side chains are 2-hydroxy-2-phenylethyl groups attached to the piperidine ring. Modifications to these side chains, such as alterations to the phenyl rings (e.g., substitution with different groups) or changes to the hydroxyl groups (as seen in the comparison between lobelanidine, lobeline, and lobelanine), would be expected to impact its interaction with biological targets nih.govnih.govaustinpublishinggroup.com. The presence of the hydroxyl groups in lobelanidine, as opposed to the ketone in lobeline or lobelanine (B1196011), is a key structural feature defining its activity profile slideshare.netnih.gov.

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Lobelanidine

Quantitative Structure-Activity Relationship (QSAR) methodologies aim to build predictive models correlating chemical structure with biological activity. While QSAR studies have been extensively applied to lobeline and its analogues, particularly concerning VMAT2 affinity nih.govresearchgate.net, direct QSAR studies focused solely on a diverse set of lobelanidine analogues are less documented in the provided results.

However, lobelanidine has been included in QSAR studies in other contexts. For instance, lobelanidine was evaluated in in silico studies using QSAR models to predict its potential activity as a matrix metalloproteinase-9 (MMP-9) inhibitor nih.govhpcr.jp. The results suggested that lobelanidine was qualified to interact with the zinc-binding site of MMP-9 and displayed good predictive activity in these models nih.govhpcr.jp. This indicates that QSAR methodologies can be applied to lobelanidine to explore its activity against various targets.

In the broader context of Lobelia alkaloid research, QSAR models, including those utilizing Artificial Neural Networks (ANN), have been developed for predicting the affinity of ligands, including lobeline analogues, for VMAT2 nih.gov. Such methodologies could potentially be applied to a dataset of lobelanidine analogues to develop predictive models for their interaction with VMAT2 or other relevant targets, helping to guide the design and synthesis of novel compounds with improved properties researchgate.net.

Pharmacophore Mapping in the Development of Lobelanidine-Based Agents

Pharmacophore mapping involves identifying the essential three-dimensional structural features of a molecule required for its biological activity. This approach is valuable in drug discovery for designing new compounds with improved potency and selectivity. Pharmacophore mapping has been utilized in the study of Lobelia alkaloids, particularly in understanding their interactions with targets like VMAT2 nih.govresearchgate.netresearchgate.netdokumen.pubarabjchem.org.

While specific pharmacophore models developed solely for lobelanidine were not prominently detailed in the search results, the principles of pharmacophore mapping applied to related Lobelia alkaloids are relevant. Studies on lobeline and its analogues interacting with VMAT2 have aimed to identify the key structural elements necessary for high affinity binding nih.govresearchgate.net. These features likely include the protonated nitrogen in the piperidine ring and the spatial arrangement of the aromatic rings and other functional groups slideshare.net.

For lobelanidine, the presence of the two hydroxyl groups and their position relative to the piperidine ring and phenyl rings would be critical features in any pharmacophore model describing its interactions. Comparing the pharmacophore of lobelanidine to that of lobeline could help explain the observed differences in their activity profiles at various targets nih.govacs.org. Identifying the specific pharmacophoric elements of lobelanidine responsible for its interactions with targets like VMAT2 or CERT, as suggested by computational studies researchgate.netresearchgate.netresearchgate.net, could guide the design of novel lobelanidine-based agents with tailored activity.

Pharmacophore mapping, potentially combined with QSAR and molecular docking studies, offers a powerful approach for the rational design of lobelanidine analogues with desired biological activities researchgate.netresearchgate.netnih.govdokumen.pubarabjchem.org. By understanding the critical structural features of lobelanidine that mediate its interactions with specific targets, researchers can synthesize targeted libraries of compounds with a higher probability of possessing the desired pharmacological properties.

Advanced Research Methodologies and Analytical Techniques in Lobelanidine Studies

Chromatographic and Spectrometric Characterization

Chromatographic techniques are essential for separating lobelanidine from complex mixtures found in plant extracts or synthesis products, while spectrometric methods provide detailed information about its mass and fragmentation patterns, aiding in identification and structural confirmation.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the analysis of alkaloids, including lobelanidine. austinpublishinggroup.compageplace.deresearchgate.net It allows for the separation and quantification of lobelanidine from other compounds in a sample. Studies have employed reversed-phase C18 columns for the separation of Lobelia alkaloids. austinpublishinggroup.commdpi.com Mobile phases typically consist of mixtures of aqueous solutions (often with acidic modifiers like acetic acid or trifluoroacetic acid) and organic solvents like acetonitrile. austinpublishinggroup.commdpi.com Detection is commonly performed using Photodiode Array (PDA) or UV detectors, monitoring absorbance at specific wavelengths where lobelanidine and related alkaloids absorb light. austinpublishinggroup.commdpi.com For instance, lobeline (B1674988), a related alkaloid, has been detected at wavelengths such as 246 and 211 nm, or 210 nm and 246 nm depending on the method. austinpublishinggroup.commdpi.com Calibration curves using external standards are used for quantitative determination. austinpublishinggroup.commdpi.com

Note: Specific HPLC parameters for direct lobelanidine quantification are often part of broader alkaloid profiling studies where lobeline is the primary focus. The parameters listed are representative of methods used for related Lobelia alkaloids.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful technique for the identification and structural elucidation of lobelanidine, particularly in complex biological matrices or plant extracts where it may be present at lower concentrations. austinpublishinggroup.comnih.govresearchgate.netlongdom.orglongdom.orgnih.gov This method combines the separation capabilities of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry. Electrospray ionization (ESI), often in positive ion mode (+ESI), is commonly used for the ionization of lobelanidine and other piperidine (B6355638) alkaloids. austinpublishinggroup.comnih.govlongdom.orgnih.gov The mass spectrometer detects protonated molecular ions ([M+H]+), and subsequent fragmentation (Collision-Induced Dissociation, CID) provides characteristic fragment ions that help confirm the compound's structure. austinpublishinggroup.comnih.govlongdom.orgnih.gov LC-MS/MS has been used to identify lobelanidine by comparing its fragmentation pattern and molecular mass changes with those of known standards like lobeline and norlobelanine. researchgate.netresearchgate.netlongdom.orglongdom.orgcolab.ws

Thin-Layer Chromatography (TLC) for Profile Analysis

TLC is a simple yet effective qualitative technique used for the initial visualization and profile analysis of alkaloids in plant extracts containing lobelanidine. austinpublishinggroup.comoup.comepa.govredalyc.org It allows for a quick assessment of the complexity of the alkaloid mixture and the presence of lobelanidine based on its retention factor (Rf) value in a specific solvent system. Silica gel plates are commonly used as the stationary phase. austinpublishinggroup.com Visualization of alkaloids on TLC plates can be achieved using UV light (at wavelengths like 254 nm and 365 nm) if the compounds have chromophores, or by using spray reagents that react with alkaloids to produce colored spots. austinpublishinggroup.com Dragendorff's reagent, which forms orange-colored complexes with compounds containing heterocyclic amines, is a widely used reagent for visualizing alkaloids, including those in Lobelia extracts. austinpublishinggroup.com TLC can also be coupled with colorimetric methods for the estimation of individual alkaloids like lobelanidine after separation. oup.comoup.comepa.gov

Spectroscopic and Crystallographic Elucidation

Spectroscopic and crystallographic techniques provide detailed insights into the molecular structure, conformation, and bonding of lobelanidine.

X-ray Crystallography for Conformation and Bonding Analysis

X-ray crystallography is a definitive technique for determining the three-dimensional structure of a crystalline compound at the atomic level, including bond lengths, bond angles, and molecular conformation. nih.govwikipedia.org The crystal structure of lobelanidine has been reported and provides valuable information about its solid-state structure. nih.gov Analysis of the crystal structure of lobelanidine revealed the presence of a three-centered intramolecular hydrogen bond involving the nitrogen atom and the two oxygen atoms. nih.gov This structural feature is considered potentially influential in stereoselectivity during synthesis reactions involving lobelanidine or related compounds like lobeline. nih.gov X-ray crystallography has also been used to confirm the structure of synthetic intermediates related to lobelanidine and lobelane (B1250731). nih.gov

Biochemical and Cellular Assays for Mechanism of Action Studies

Biochemical and cellular assays are employed to investigate the biological activities of lobelanidine and elucidate its potential mechanisms of action at the molecular and cellular levels. Studies have explored the interaction of lobelanidine with various biological targets. For example, computational studies, including molecular docking and molecular dynamics simulations, have suggested that lobelanidine can interact with targets such as the vesicular monoamine transporter 2 (VMAT2) and ceramide transfer protein (CERT). worldscientific.com These interactions have been highlighted as potential mechanisms relevant to the observed or predicted biological effects of Lobelia constituents in areas like neurodegenerative diseases and cancer. worldscientific.com Furthermore, lobelanidine has demonstrated potent inhibition of bacterial DNA gyrase A in biochemical assays, suggesting a mechanism for antibacterial activity, particularly against multidrug-resistant Staphylococcus aureus. consensus.app In vitro studies using cell lines are also utilized to assess the effects of lobelanidine on cellular processes and pathways. nih.gov

Computational Chemistry and Molecular Modeling Approaches

Computational chemistry and molecular modeling approaches play a significant role in the study of Lobelanidine and related compounds. These methods allow researchers to investigate the structural properties, interactions with biological targets, and predicted pharmacokinetic profiles in silico, complementing experimental studies. worldscientific.comresearchgate.netresearchgate.net Techniques such as molecular docking and molecular dynamics simulations are utilized to gain insights into the binding mechanisms and stability of Lobelanidine with potential target proteins. worldscientific.comresearchgate.netscirp.org Furthermore, in silico methods are employed for the identification of potential biological targets for Lobelanidine based on its chemical structure and predicted interactions. worldscientific.comresearchgate.net

Molecular Docking and Dynamics Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand, in this case, Lobelanidine) to another (the receptor, typically a protein) when bound to form a stable complex. scirp.org This method helps to estimate the binding affinity between the molecules and identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. scirp.org Studies have utilized molecular docking to investigate the interaction of Lobelanidine with various protein targets. For instance, molecular docking studies have highlighted Lobelanidine as a promising inhibitor of DNA gyrase A in Staphylococcus aureus, showing potential as an antibacterial agent. research-nexus.netresearchgate.net Docking simulations have also been applied to explore the interaction of Lobelanidine with phospholipase A2 (dPLA2) from Deinagkistrodon acutus venom, suggesting its potential inhibitory effect by interacting with calcium ions and amino acid residues in the binding site. scirp.org

Molecular dynamics (MD) simulations extend molecular docking by simulating the time-dependent behavior of a molecular system. lammps.org These simulations provide insights into the stability of the ligand-receptor complex, conformational changes, and the dynamic nature of their interactions under simulated physiological conditions. worldscientific.comscirp.org MD simulations, often combined with methods like Molecular Mechanics/Generalized Born Surface Area (MMGBSA) calculations, have been used to evaluate the stability and energetically favorable nature of complexes formed by Lobelanidine and its potential targets. worldscientific.comresearchgate.net For example, MD simulations have supported the stable binding of Lobelanidine to targets such as Synaptic Vesicular Amine Transporter 2 (VMAT2) and Ceramide Transfer Protein (CERT). worldscientific.comresearchgate.net

Research findings from molecular docking and dynamics simulations provide valuable data on the predicted interactions and stability of Lobelanidine with various proteins.

| Protein Target | Predicted Binding Affinity (kcal/mol) | Key Interactions | Reference |

| DNA Gyrase A (S. aureus) | Not specified (more potent than norfloxacin) | Not specified | research-nexus.netresearchgate.net |

| dPLA2 (D. acutus venom) | Not specified (stronger inhibition than lobeline) | Interactions with calcium ions and amino acid residues (e.g., GLY29, ASP48) | scirp.org |

| CERT | -9.027 | Not specified in abstract | worldscientific.comresearchgate.net |

| VMAT2 | Not specified in abstract | Not specified in abstract | worldscientific.comresearchgate.net |

Note: Binding affinities are typically reported as negative values, where a more negative value indicates stronger binding.

In Silico Identification of Potential Biological Targets

In silico methods are also employed for the broader identification of potential biological targets that Lobelanidine might interact with. These approaches often involve screening compound libraries against databases of protein structures or using network pharmacology to predict interactions based on known relationships between compounds, targets, and diseases. researchgate.netnih.gov

Studies utilizing in silico target prediction have identified Synaptic Vesicular Amine Transporter 2 (VMAT2) and Ceramide Transfer Protein (CERT) as key human molecular targets for Lobelanidine and other phytochemicals from Lobelia inflata. worldscientific.comresearchgate.networldscientific.com These targets are relevant in the context of neurodegenerative diseases and cancer, suggesting potential therapeutic avenues. worldscientific.comresearchgate.networldscientific.com Additionally, in silico studies exploring potential inhibitors for Matrix metalloproteinase-9 (MMP-9), a protein involved in acute skin inflammation, have indicated that Lobelanidine could interact with MMP-9 related proteins. nih.gov Computational network pharmacology approaches, integrating data on compounds, targets, and pathways, have also included Lobelanidine in analyses aimed at elucidating the neuroprotective mechanisms of Lobelia species by identifying its interactions with targets within multiple signaling pathways relevant to neurodegenerative diseases. researchgate.net

These in silico target identification studies provide a basis for further experimental investigation into the pharmacological effects of Lobelanidine.

Q & A

Q. How can researchers reliably identify and quantify lobelanidine in complex plant matrices?

Methodological guidance:

- Use hyphenated techniques like LC-MS/MS or GC-MS with authentic standards for structural confirmation .

- Validate extraction protocols (e.g., solvent polarity, temperature) to optimize yield while avoiding degradation .

- Cross-reference spectral data (NMR, IR) with published libraries to confirm purity and identity .

Q. What are the primary pharmacological targets of lobelanidine in neuroprotection studies?

Methodological guidance:

- Start with in silico target prediction tools (e.g., molecular docking) to identify potential receptors or enzymes, such as nitric oxide synthase or acetylcholine esterase .

- Validate predictions using in vitro binding assays (e.g., radioligand displacement) and functional cellular models (e.g., SH-SY5Y neurons exposed to oxidative stress) .

Q. What experimental parameters are critical for isolating lobelanidine from Lobelia species?

Methodological guidance:

- Optimize column chromatography (e.g., silica gel vs. reverse-phase) based on lobelanidine’s polarity and solubility .

- Monitor purity at each step via TLC/HPLC and confirm absence of structurally similar alkaloids (e.g., lobeline) using high-resolution mass spectrometry .

Q. Which in vitro models are most suitable for preliminary neuroprotective efficacy screening?

Methodological guidance:

- Use glutamate-induced excitotoxicity in primary neuronal cultures to assess lobelanidine’s calcium modulation .

- Include positive controls (e.g., memantine) and measure biomarkers like ROS levels or mitochondrial membrane potential .

Advanced Research Questions

Addressing mechanistic complexity, data contradictions, and translational challenges.

Q. How can network pharmacology resolve conflicting data on lobelanidine’s multi-target mechanisms?

Methodological guidance:

Q. What experimental designs mitigate confounding variables in chronic lobelanidine administration studies?

Methodological guidance:

- Employ staggered dosing regimens in animal models to differentiate acute vs. cumulative effects .

- Control for batch-to-batch alkaloid variability by standardizing plant sources and extraction protocols .

Q. How do researchers validate computational predictions of lobelanidine’s blood-brain barrier permeability?

Methodological guidance:

- Use parallel artificial membrane permeability assays (PAMPA-BBB) in vitro .

- Correlate with in vivo pharmacokinetic studies measuring brain-to-plasma ratios in rodent models .

Q. What statistical approaches reconcile contradictory dose-response relationships in neuroprotection studies?

Methodological guidance:

Q. How can researchers evaluate lobelanidine’s synergistic effects with other neuroprotective alkaloids?

Methodological guidance:

- Use combination index (CI) analysis via Chou-Talalay method to quantify synergism/antagonism .

- Test in co-culture systems (e.g., neurons + astrocytes) to mimic physiological interactions .

Q. What strategies validate lobelanidine’s target engagement in complex biological systems?

Methodological guidance:

- Employ cellular thermal shift assays (CETSA) to confirm direct binding to predicted targets .

- Use transgenic animal models (e.g., reporter mice for specific pathways) to track in vivo activity .

Key Considerations for Methodological Rigor

- Reproducibility : Document extraction and analytical protocols in supplementary materials per journal guidelines (e.g., Beilstein Journal standards) .

- Data Transparency : Report negative results (e.g., failed target validations) to avoid publication bias .

- Ethical Compliance : Adhere to ARRIVE guidelines for preclinical studies involving animal models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。